molecular formula C23H22N2O3S B11246591 N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11246591
M. Wt: 406.5 g/mol
InChI Key: MRNNKFQFXNWXJR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dibenzo[c,e][1,2]thiazine derivatives, which are characterized by their fused ring systems and sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting 2,6-dimethylaniline with a suitable sulfonamide derivative under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the intermediate thiazine derivative is reacted with a carboxylic acid or its derivative.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazine ring or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the thiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazine ring is often associated with bioactivity.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2-thieno[3,2-c][1,2]thiazine-3-carboxamide: This compound shares a similar thiazine ring structure but differs in the substitution pattern and functional groups.

    Xylazine: Another compound with a thiazine ring, used primarily as a veterinary sedative.

Uniqueness

N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-14-8-7-9-15(2)21(14)24-23(26)17-12-16(3)22-19(13-17)18-10-5-6-11-20(18)29(27,28)25(22)4/h5-13H,1-4H3,(H,24,26)

InChI Key

MRNNKFQFXNWXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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